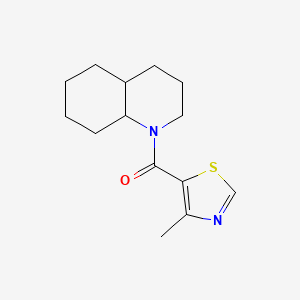
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone, also known as MTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTM is a thiomorpholine derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone is not fully understood. However, it has been proposed that 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to exert a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to possess a wide range of biological activities, making it a versatile compound for studying various disease models. However, there are also limitations to using 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone in lab experiments. For example, the mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the potential toxicity of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has not been fully evaluated, which raises concerns about its safety for use in humans.
Direcciones Futuras
There are several future directions for research on 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone. One area of research is the development of more potent and selective inhibitors of COX-2 and NF-κB. Another area of research is the evaluation of the safety and efficacy of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone in animal models and human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone involves the reaction of 3-methylpiperidine with thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone. The synthesis of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has also been found to exhibit anti-tumor and anti-cancer properties, which suggest its potential use in cancer therapy. Additionally, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to possess antimicrobial properties, which make it a potential candidate for the treatment of bacterial infections.
Propiedades
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-11-3-2-4-14(9-11)12(15)10-13-5-7-16-8-6-13/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBGWOOPTZDRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)

![3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)
![1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)
![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)
![4-[2-(2-bicyclo[2.2.1]heptanyl)ethylamino]-5-chloro-1H-pyridazin-6-one](/img/structure/B7544635.png)
![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)
